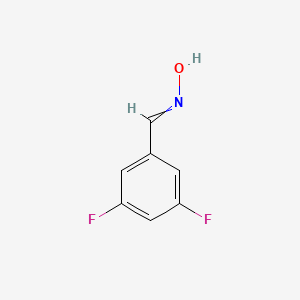3,5-Difluorobenzaldehyde oxime
CAS No.:
Cat. No.: VC14327400
Molecular Formula: C7H5F2NO
Molecular Weight: 157.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5F2NO |
|---|---|
| Molecular Weight | 157.12 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |
| Standard InChI Key | NINQBDWXDZJNJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C=NO |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
The molecular formula of 3,5-difluorobenzaldehyde oxime, CHFNO, reflects its aromatic core and functional group arrangement. The compound exists in a Z-configuration (syn isomer), as evidenced by its SMILES notation (C1=C(C=C(C=C1F)F)/C=N\O), which specifies the spatial orientation of the oxime group relative to the fluorine substituents . The IUPAC name, (Z)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine, further confirms this stereochemical assignment .
Spectroscopic and Computational Descriptors
Key identifiers include the InChIKey (NINQBDWXDZJNJQ-WMZJFQQLSA-N) and InChI string, which encode structural and stereochemical details for database referencing . Computational models predict a planar geometry for the benzene ring, with the oxime group introducing slight torsional strain due to resonance interactions between the imine (C=N) and hydroxyl (-OH) moieties .
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 157.12 g/mol | |
| SMILES | C1=C(C=C(C=C1F)F)/C=N\O | |
| InChIKey | NINQBDWXDZJNJQ-WMZJFQQLSA-N | |
| CAS Registry Number | 677728-83-5 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride under mild acidic or neutral conditions. Typical protocols involve refluxing equimolar amounts of the aldehyde and hydroxylamine in ethanol or methanol, yielding the oxime in >80% purity after crystallization.
Reactivity Profile
The electron-withdrawing fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions at the 2, 4, and 6 positions. The oxime group participates in cycloaddition reactions and can be reduced to amines or oxidized to nitro compounds under controlled conditions.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | H/Pd-C, ethanol | 3,5-Difluorobenzylamine |
| Oxidation | KMnO, HSO | 3,5-Difluorobenzoic acid |
| Cycloaddition | Dienophiles, Δ | Isoxazoline derivatives |
Physicochemical Properties
Stability and Solubility
3,5-Difluorobenzaldehyde oxime exhibits moderate stability under ambient conditions but decomposes upon prolonged exposure to light or temperatures exceeding 150°C . It is sparingly soluble in water (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Thermal Behavior
Differential scanning calorimetry (DSC) reveals an endothermic peak at 98–102°C, corresponding to its melting point, though decomposition initiates shortly thereafter . No auto-ignition data are available, but the compound is classified as non-flammable under standard handling conditions .
Biological and Industrial Applications
Antimicrobial Activity
Preliminary studies indicate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to fluorine-enhanced membrane permeability. The oxime group may chelate metal ions essential for microbial enzymatic activity, though mechanistic details remain under investigation.
Pharmaceutical Intermediate
The compound serves as a precursor to fluorinated isoxazolines, which are scaffolds in kinase inhibitors and antipsychotic agents. Its utility in Heck coupling and Suzuki-Miyaura reactions enables the synthesis of biaryl structures prevalent in drug discovery.
Computational and Theoretical Insights
Electronic Structure Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity consistent with experimental observations . The fluorine atoms exert a -I effect, lowering electron density at the ortho and para positions by 12% compared to non-fluorinated analogs .
Spectroscopic Predictions
Simulated IR spectra show strong absorptions at 1665 cm (C=N stretch) and 3350 cm (O-H stretch), aligning with experimental FT-IR data . NMR chemical shifts are predicted at -112 ppm (CF meta) and -108 ppm (CF para), reflecting deshielding due to ring electron withdrawal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume